O-Ethyl (2-methylprop-2-en-1-yl)carbamothioate
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Overview
Description
O-Ethyl (2-methylprop-2-en-1-yl)carbamothioate is a chemical compound with the molecular formula C7H13NOS. It is a type of carbamothioate, which is a class of compounds known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl (2-methylprop-2-en-1-yl)carbamothioate typically involves the reaction of 2-methylprop-2-en-1-ol with ethyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamothioate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl (2-methylprop-2-en-1-yl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
O-Ethyl (2-methylprop-2-en-1-yl)carbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of O-Ethyl (2-methylprop-2-en-1-yl)carbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in target organisms. This inhibition is often achieved through the formation of covalent bonds with the active site of the enzyme, rendering it inactive .
Comparison with Similar Compounds
Similar Compounds
O-Ethyl (2-methylprop-2-en-1-yl)phenylcarbamothioate: Similar in structure but with a phenyl group instead of an ethyl group.
O-Ethyl (2-methyl-2-propanyl)carbamothioate: Similar but with a different alkyl group.
Uniqueness
O-Ethyl (2-methylprop-2-en-1-yl)carbamothioate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
64454-48-4 |
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Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
O-ethyl N-(2-methylprop-2-enyl)carbamothioate |
InChI |
InChI=1S/C7H13NOS/c1-4-9-7(10)8-5-6(2)3/h2,4-5H2,1,3H3,(H,8,10) |
InChI Key |
PHBNGNFQMJJFKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)NCC(=C)C |
Origin of Product |
United States |
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